Vupanorsen - 2097587-62-5

Vupanorsen

Catalog Number: EVT-285199
CAS Number: 2097587-62-5
Molecular Formula: C296H434N86O152P20S13
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vupanorsen is a biochemical. it us used in treatment Of Hyperlipidemia.
Synthesis Analysis

Vupanorsen is synthesized using advanced oligonucleotide chemistry techniques. The synthesis involves the conjugation of N-acetyl galactosamine to the antisense oligonucleotide backbone, enhancing its delivery to hepatocytes through receptor-mediated endocytosis. This method allows for effective targeting of the liver, where angiopoietin-like 3 is primarily produced, thus facilitating a potent therapeutic effect with reduced systemic exposure compared to unconjugated antisense oligonucleotides .

Technical Details

  • Conjugation Technology: Utilizes the LIgand Conjugated Antisense technology platform, which improves cellular uptake and specificity.
  • Molecular Modifications: Modifications in the oligonucleotide structure enhance stability and binding affinity to the target mRNA.
Molecular Structure Analysis

Vupanorsen has a complex molecular structure characterized by its large size and specific modifications. The molecular formula is C296H414N86Na20O15P20S13C_{296}H_{414}N_{86}Na_{20}O_{15}P_{20}S_{13}, with a molecular weight of approximately 9105.04 g/mol .

Structure Data

  • Molecular Weight: 9105.04 g/mol
  • Molecular Formula: C296H414N86Na20O15P20S13C_{296}H_{414}N_{86}Na_{20}O_{15}P_{20}S_{13}
  • Storage Conditions: Recommended storage at -20°C, away from moisture.
Chemical Reactions Analysis

Vupanorsen functions through specific chemical interactions that inhibit the translation of angiopoietin-like 3 mRNA into protein. The primary reaction involves hybridization between Vupanorsen and its target mRNA, leading to degradation of the mRNA via RNase H-mediated cleavage.

Technical Details

  • Hybridization: Vupanorsen binds to the complementary sequence of ANGPTL3 mRNA.
  • Degradation Mechanism: Upon binding, RNase H is recruited, resulting in the cleavage of the mRNA strand.
Mechanism of Action

The mechanism of action for Vupanorsen involves selective inhibition of angiopoietin-like 3 protein synthesis in hepatocytes. By reducing ANGPTL3 levels, Vupanorsen promotes improved lipid metabolism, leading to decreased triglyceride levels and other atherogenic lipoproteins.

Process Data

  • Target: Angiopoietin-like 3 mRNA in liver cells.
  • Outcome: Significant reductions in triglycerides and non-high-density lipoprotein cholesterol observed in clinical studies .
Physical and Chemical Properties Analysis

Vupanorsen exhibits several notable physical and chemical properties that influence its therapeutic potential:

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water under specified conditions.

Chemical Properties

  • Stability: Stable under recommended storage conditions.
  • Reactivity: Reacts specifically with ANGPTL3 mRNA without affecting other cellular processes significantly.
Applications

Vupanorsen has been primarily investigated for its potential applications in treating dyslipidemia and reducing cardiovascular risk associated with elevated triglyceride levels. Clinical studies have demonstrated its efficacy in lowering triglycerides and improving lipid profiles in patients with various metabolic disorders .

Scientific Uses

  • Cardiovascular Risk Reduction: Targeting ANGPTL3 offers a novel approach to managing residual cardiovascular risk.
  • Hyperlipidemia Treatment: Potential treatment option for patients with severe hypertriglyceridemia who are not adequately managed by existing therapies.
Introduction to Vupanorsen: Biochemical Characteristics and Therapeutic Targets

Structural Biology of Vupanorsen: GalNAc3-Conjugated Antisense Oligonucleotide Design

Vupanorsen (AKCEA-ANGPTL3-LRx) is a N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO) engineered for precise hepatic targeting. Its structure comprises:

  • A 20-nucleotide antisense sequence complementary to human ANGPTL3 mRNA, enabling specific hybridization and degradation via RNase H1-mediated cleavage [1] [3].
  • Phosphorothioate backbone modifications that enhance nuclease resistance and plasma protein binding, extending plasma half-life [3] [5].
  • A triantennary GalNAc complex covalently linked to the 5' end, facilitating high-affinity binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes [3] [5]. This receptor-mediated endocytosis mechanism delivers the ASO directly to liver cells, the primary site of ANGPTL3 synthesis. The GalNAc conjugation allows for a 20–30-fold reduction in therapeutic dose compared to unconjugated ASOs, minimizing systemic exposure while maintaining efficacy [1].

Table 1: Structural Components of Vupanorsen

ComponentChemical CharacteristicsFunctional Role
Oligonucleotide Sequence20-mer, complementary to ANGPTL3 mRNABinds target mRNA via Watson-Crick base pairing
Backbone ModificationPhosphorothioate linkagesEnhances stability against nucleases
ConjugateTriantennary GalNAcTargets hepatocyte-specific ASGPR receptors
Molecular MechanismRNase H1 recruitmentCleaves target mRNA, preventing protein translation

ANGPTL3 as a Genetically Validated Target in Lipid Metabolism

Angiopoietin-like 3 (ANGPTL3) is a hepatocyte-secreted protein that functions as a master regulator of lipoprotein metabolism. Genetic studies provide robust validation for its therapeutic targeting:

  • Loss-of-function (LoF) mutations in ANGPTL3 correlate with reduced plasma triglycerides (17–27%), lower LDL-C (9%), and a 40% decreased risk of coronary artery disease without adverse metabolic sequelae [1] [4] [8].
  • ANGPTL3 inhibits lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes critical for hydrolyzing triglycerides in chylomicrons/VLDL and remodeling HDL, respectively [2] [8]. Mechanistically, ANGPTL3 forms a complex with ANGPTL8, amplifying its inhibitory potency against LPL in cardiac and skeletal muscle [2].
  • Individuals with familial combined hypolipidemia (caused by ANGPTL3 mutations) exhibit lifelong reductions in atherogenic lipoproteins, confirming ANGPTL3’s causal role in lipid homeostasis [2] [8].

Table 2: Genetic Evidence Supporting ANGPTL3 Inactivation

Genetic EvidencePopulation ImpactClinical Significance
ANGPTL3 LoF variants1–3% of populations studiedReduced TG, LDL-C, and remnant cholesterol
Coronary artery disease risk reductionOdds ratio: 0.60 (95% CI: 0.47–0.75) [8]Validates target for atherosclerosis prevention
Metabolic effectsImproved insulin sensitivity in carriersNo increased diabetes risk

Rationale for Targeting ANGPTL3 in Atherogenic Dyslipidemia and Cardiovascular Risk

Residual cardiovascular risk persists despite statin therapy, driven partly by elevated triglycerides, remnant cholesterol, and atherogenic dyslipidemia. ANGPTL3 inhibition addresses multiple lipid parameters simultaneously:

  • Multi-lipoprotein effects: ANGPTL3 suppression reduces VLDL synthesis, enhances LPL-mediated triglyceride clearance, and accelerates remnant uptake [1] [8]. This mechanistic breadth contrasts with LDL-centric therapies.
  • Clinical evidence from vupanorsen trials:
  • In a phase 2 study of 105 patients with hypertriglyceridemia, type 2 diabetes, and hepatic steatosis, vupanorsen (80 mg Q4W) significantly reduced key lipid parameters compared to placebo [1] [5]:
  • Triglycerides: −53% (placebo: −16%)
  • ANGPTL3 protein: −59%
  • Remnant cholesterol: −38%
  • Non-HDL-C: −18%
  • Apolipoprotein C-III: −58% (a key regulator of triglyceride-rich lipoprotein metabolism)
  • These effects translate into potential atherogenic risk reduction: Remnant cholesterol and non-HDL-C are independent predictors of cardiovascular events [8].
  • Advantages over monoclonal antibodies: Unlike the monoclonal antibody evinacumab (which neutralizes circulating ANGPTL3), vupanorsen acts intracellularly to suppress hepatic ANGPTL3 synthesis, offering a distinct pharmacological approach [8].

Table 3: Lipid Modulation by Vupanorsen in Phase 2 Clinical Trials

ParameterChange (80 mg Q4W vs. Placebo)p-valueBiological Significance
Triglycerides−44%<0.0001 [1]Reduces VLDL/chylomicron burden
ANGPTL3 protein−59%<0.0001 [1]Confers target engagement
Remnant cholesterol−38%<0.0001 [1]Lowers atherogenic remnant particles
Non-HDL-C−18%<0.0001 [1]Reflects total atherogenic lipoprotein burden
Apolipoprotein C-III−58%<0.0001 [1]Enhances LPL activity and TRL clearance

Properties

CAS Number

2097587-62-5

Product Name

Vupanorsen

IUPAC Name

DNA, d((2'-O-(2-methoxyethyl))rG-ssup(p)-(2'-O-(2-methoxyethyl))rG-(2'-O-(2- methoxyethyl))rA-(2'-O-(2-methoxyethyl))msup(5)rC-(2'-O-(2-methoxyethyl))rA-T-ssup(p)- T-ssup(p)-G-ssup(p)-msup(5)C-ssup(p)-msup(5)C-ssup(p)-A-ssup(p)-G-ssup(p)-T-ssup(p)-A-ssup(p)-A-ssup(p)-(2'-O-(2- methoxyethyl))msup(5)rU-(2'-O-(2-methoxyethyl))msup(5)rC-(2'-O-(2-methoxyethyl))rG- ssup(p)-(2'-O-(2-methoxyethyl))msup(5)rC-ssup(p)-(2'-O-(2-methoxyethyl))rA), 5'-(26-((2- (acetylamino)-2-deoxy-beta-D-galactopyranosyl)oxy)-14,14-bis((3-((6-((2- (acetylamino)-2-deoxy-beta-D-galactopyranosyl)oxy)hexyl)amino)-3- oxopropoxy)methyl)-8,12,19-trioxo-16-oxa-7,13,20-triazahexacos-1-yl hydrogen phosphate)

Molecular Formula

C296H434N86O152P20S13

Solubility

Soluble in DMSO

Synonyms

Vupanorsen; vupanorsenum; vupanorsen; AKCEA-ANGPTL3-LRx; ISIS 703802; UNII-A7YG; WHO 11175. 62NHZ6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.